5-bromo-2-(2-hydroxyethoxy)pyrimidine chemical structure
5-bromo-2-(2-hydroxyethoxy)pyrimidine chemical structure
An In-Depth Technical Guide to 5-bromo-2-(2-hydroxyethoxy)pyrimidine: Synthesis, Characterization, and Application
Introduction
Pyrimidine and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. Within this class, functionalized pyrimidines such as 5-bromo-2-(2-hydroxyethoxy)pyrimidine serve as critical and versatile building blocks. The strategic placement of a bromine atom at the C5 position and a flexible hydroxyethoxy side chain at the C2 position provides two distinct points for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents. Simultaneously, the terminal hydroxyl group offers a convenient handle for esterification, etherification, or other derivatization reactions.
This guide provides a comprehensive technical overview of 5-bromo-2-(2-hydroxyethoxy)pyrimidine, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic pathway from common starting materials, describe the analytical methods for its structural confirmation, and explore its pivotal role as an intermediate in the synthesis of complex, biologically active molecules.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and effective use in synthetic protocols. 5-bromo-2-(2-hydroxyethoxy)pyrimidine is a stable crystalline solid under standard conditions. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(5-Bromopyrimidin-2-yl)oxyethanol | N/A |
| CAS Number | 188814-59-9 | Inferred from supplier data |
| Molecular Formula | C₆H₇BrN₂O₂ | Calculated |
| Molecular Weight | 219.04 g/mol | Calculated |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in Methanol, Dichloromethane, DMSO | Inferred from synthetic protocols |
| Melting Point | Not widely reported; precursor 5-bromo-2-hydroxypyrimidine melts at 230 °C (dec.) | [3][4] |
| InChI Key | YFHQMWDQPNHJMX-UHFFFAOYSA-N | Calculated |
Synthesis and Reaction Mechanism
The synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and efficient route utilizes 5-bromo-2-chloropyrimidine as the electrophilic partner and ethylene glycol as the nucleophile. This precursor is readily synthesized from 2-hydroxypyrimidine.[5]
The causality behind this synthetic choice is rooted in reaction kinetics and leaving group ability. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4/C6 positions.[1] Chlorine is an excellent leaving group, making the displacement by the alkoxide of ethylene glycol thermodynamically and kinetically favorable. The reaction requires a strong base, such as potassium tert-butoxide or sodium hydride, to deprotonate one of the hydroxyl groups of ethylene glycol, thereby generating a potent nucleophile (an alkoxide) that can efficiently attack the C2 position of the pyrimidine ring.
Experimental Protocol: Synthesis of 5-bromo-2-(2-hydroxyethoxy)pyrimidine
This protocol describes the final step in the synthesis, starting from the commercially available or previously synthesized 5-bromo-2-chloropyrimidine.
-
Reagent Preparation: To a solution of ethylene glycol (10-20 equivalents) in a dry aprotic solvent such as Dimethoxyethane (DME) or Tetrahydrofuran (THF), add potassium tert-butoxide (1.5-2.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Using an excess of ethylene glycol ensures it acts as both reactant and co-solvent. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical for generating the alkoxide nucleophile without competing side reactions.[6]
-
-
Reaction Initiation: To the cooled alkoxide solution, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in the same dry solvent dropwise over 15-30 minutes.
-
Rationale: Slow addition of the electrophile helps to control the reaction exotherm and prevent potential side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: This step quenches any remaining reactive base and precipitates the organic product from the highly polar ethylene glycol/water mixture.
-
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-bromo-2-(2-hydroxyethoxy)pyrimidine.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis.
Caption: Synthetic pathway from 2-hydroxypyrimidine to the target compound.
Structural Elucidation and Characterization
Confirming the chemical structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a sharp singlet in the aromatic region (δ 8.5-8.8 ppm) corresponding to the two equivalent protons at the C4 and C6 positions of the pyrimidine ring. The ethoxy side chain will present as two distinct triplets, typically in the δ 3.5-4.5 ppm range, corresponding to the -O-CH₂- and -CH₂-OH protons, with a coupling constant (J) of approximately 5-7 Hz. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The C2 carbon, being attached to two electronegative oxygen and nitrogen atoms, will be the most downfield. The C5 carbon, directly attached to bromine, will appear around δ 110-120 ppm, while the C4 and C6 carbons will be further downfield. The two carbons of the ethoxy chain will be visible in the upfield region (δ 60-75 ppm).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 220.9. A crucial diagnostic feature will be the isotopic pattern characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[7]
Applications in Research and Drug Discovery
5-bromo-2-(2-hydroxyethoxy)pyrimidine is not typically an end-product but rather a high-value intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[8] Its bifunctional nature is key to its utility.
A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[6] In the synthesis of Macitentan and related molecules, 5-bromo-2-(2-hydroxyethoxy)pyrimidine serves as a core fragment. The bromine atom is typically replaced via a Suzuki or Stille coupling to install a substituted phenyl group. The terminal hydroxyl group is then used to connect to another part of the molecule, often a sulfonamide-containing fragment, via an ether linkage.[6]
Logical Role in Multi-Step Synthesis
The diagram below illustrates the logical role of the title compound as a central scaffold (Fragment B) in the convergent synthesis of a complex drug molecule.
Caption: Convergent synthesis strategy utilizing the title compound as a key scaffold.
Safety, Handling, and Storage
While a specific safety data sheet for 5-bromo-2-(2-hydroxyethoxy)pyrimidine is not widely published, precautions should be based on similar halogenated heterocyclic compounds.[3][9] It should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound is expected to be an irritant to the skin, eyes, and respiratory system. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
5-bromo-2-(2-hydroxyethoxy)pyrimidine is a strategically important synthetic intermediate whose value lies in its pre-installed, orthogonally reactive functional groups. Its robust synthesis from readily available precursors and its demonstrated utility in the construction of complex pharmaceutical agents, such as Macitentan, underscore its significance in modern drug discovery. The synthetic and analytical protocols detailed in this guide provide a framework for its effective use, enabling researchers to leverage its potential in the development of novel therapeutics.
References
-
Chandrashekar, S. M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-2-hydroxypyrimidine. Retrieved February 25, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). Retrieved February 25, 2026, from [Link]
- Google Patents. (2022). CN114605938A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-bromo- Properties. Retrieved February 25, 2026, from [Link]
- Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Gamal, M. I., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. Retrieved February 25, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved February 25, 2026, from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromo-2-hydroxypyrimidine 95 38353-06-9 [sigmaaldrich.com]
- 4. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Bromo-2-(bromomethyl)pyrimidine | 1193116-74-3 [sigmaaldrich.com]
